molecular formula C12H14N2 B13467712 1-(Quinolin-3-yl)propan-1-amine

1-(Quinolin-3-yl)propan-1-amine

Cat. No.: B13467712
M. Wt: 186.25 g/mol
InChI Key: GRIFFXCNLBSQLF-UHFFFAOYSA-N
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Description

1-(Quinolin-3-yl)propan-1-amine is a nitrogen-containing heterocyclic compound with the molecular formula C12H14N2 and a molecular weight of 186.25 g/mol . It features a quinoline moiety, a privileged scaffold in medicinal chemistry known for its diverse biological activities . This specific amine derivative serves as a versatile building block in organic synthesis and pharmaceutical research, particularly useful for the preparation of more complex molecules. Recent scientific literature highlights that quinoline-based compounds are extensively investigated for their anticancer properties . Furthermore, the structural motif of this compound is recognized in research compounds such as 1-phenyl-3-(quinolin-3-ylamino)propan-1-one, demonstrating the utility of this core structure in developing biologically active molecules . The compound is offered with high purity and is readily available for research applications. This product is intended for laboratory research purposes only and is not classified as a drug or pharmaceutical compound. It is strictly for use by qualified professionals and is not for diagnostic, therapeutic, or any human or veterinary use.

Properties

Molecular Formula

C12H14N2

Molecular Weight

186.25 g/mol

IUPAC Name

1-quinolin-3-ylpropan-1-amine

InChI

InChI=1S/C12H14N2/c1-2-11(13)10-7-9-5-3-4-6-12(9)14-8-10/h3-8,11H,2,13H2,1H3

InChI Key

GRIFFXCNLBSQLF-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=CC=CC=C2N=C1)N

Origin of Product

United States

Preparation Methods

Classical Friedländer Synthesis Approach

Method Overview:
The Friedländer synthesis remains a cornerstone in quinoline chemistry, involving the condensation of 2-aminobenzaldehyde derivatives with carbonyl compounds under basic or acidic conditions. For synthesizing 1-(Quinolin-3-yl)propan-1-amine , a modified Friedländer approach can be employed, where the key step involves constructing the quinoline core followed by functionalization at the 3-position.

Reaction Scheme:

  • 2-Aminobenzaldehyde derivative + propan-1-one (acetone) or related ketones → quinoline core with amino group at position 2.
  • Subsequent reduction or functionalization at the 3-position yields the target amine.

Reaction Conditions:

  • Acidic or basic catalysis
  • Elevated temperatures (80–120°C)
  • Solvent: ethanol, acetic acid, or solvent-free conditions

Research Findings:
A recent study demonstrated the synthesis of quinoline derivatives via Friedländer reaction using polyphosphoric acid (PPA) as a catalyst, which enhances yield and reaction efficiency under solvent-free conditions (see). This method is adaptable for introducing amino groups at specific positions through subsequent reduction steps.

Solvent-Free Friedländer Quinoline Synthesis with PPA Catalyst

Method Details:

  • Reactants: 2-Aminobenzaldehyde derivative and suitable ketone (e.g., propan-2-one)
  • Catalyst: Polyphosphoric acid (PPA)
  • Conditions: Heating at 90°C without solvent for 1 hour
  • Procedure:
    • Mix reactants with PPA
    • Heat under reflux at 90°C
    • Monitor reaction completion via TLC
    • Quench with saturated sodium carbonate solution
    • Extract, wash, and recrystallize

Data Table:

Parameter Details
Reactants 2-Aminobenzaldehyde + Propan-2-one
Catalyst Polyphosphoric acid (PPA)
Temperature 90°C
Reaction Time 1 hour
Yield Approximately 82% (as per recent findings)
Purification Recrystallization from dichloromethane

Research Findings:
This method offers a high-yield, environmentally friendly route, eliminating solvents and reducing reaction time. The use of PPA facilitates cyclization and enhances selectivity toward the quinoline core, which can be further functionalized to introduce the amino group at the 1-position of the propyl chain attached at the 3-position of the quinoline ring.

Multi-Step Synthesis via Functional Group Transformations

Stepwise Approach:

  • Step 1: Synthesis of quinoline core via Friedländer or Pfitzinger methods.
  • Step 2: Introduction of the amino group at the 1-position of the propyl chain through nucleophilic substitution or reductive amination.

Example:

  • Starting from 3-chloroquinoline derivatives
  • Nucleophilic substitution with ammonia or primary amines to introduce the propan-1-amine moiety
  • Final purification via chromatography or recrystallization

Reaction Conditions:

  • Use of ammonia or primary amines in polar solvents
  • Elevated temperatures (100–150°C)
  • Catalysts such as Pd/C or Raney nickel for hydrogenation steps

Catalytic and Green Chemistry Approaches

Recent advancements focus on sustainable methods:

Summary Table of Preparation Methods

Method Key Features Advantages Limitations
Friedländer synthesis Condensation of 2-aminobenzaldehyde with ketones Well-established, versatile, high yields Requires careful control of reaction conditions
Solvent-free PPA catalysis Heating reactants with PPA without solvents Environmentally friendly, high yield, rapid Limited substrate scope
Multi-step functionalization Sequential synthesis and substitution Precise control over functional groups Longer process, requires purification steps
Green chemistry approaches Microwave, solid acids, solvent-free techniques Sustainable, scalable Equipment dependence

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

1-(Quinolin-3-yl)propan-1-amine has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives, which are used in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antimalarial, and anticancer properties.

    Medicine: Quinoline derivatives are explored for their therapeutic potential in treating diseases such as malaria, cancer, and bacterial infections.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Quinolin-3-yl)propan-1-amine involves its interaction with various molecular targets and pathways. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase, which are essential for bacterial DNA replication. Additionally, they can interfere with the heme detoxification pathway in malaria parasites, leading to their death .

Comparison with Similar Compounds

Substitution Position on Quinoline

  • 3-(Quinolin-7-yl)prop-2-en-1-amine (CAS 1899159-16-0): This compound differs in the quinoline substitution position (7-yl vs. 3-yl) and features a propenylamine group. Its molecular weight (184.2 g/mol) is slightly lower due to the unsaturated bond .
  • 3-(Quinolin-8-yloxy)propan-1-amine (CAS 198782-79-5): An oxygen atom links the propylamine to the quinoline-8-yl group. Molecular weight: 202.25 g/mol .

Heterocyclic Core Modifications

  • 1-(2-Phenyl-1H-indol-3-yl)propan-2-amine: Replaces quinoline with an indole ring, which is prevalent in neurotransmitter analogs. The indole’s hydrogen-bonding capability may enhance CNS activity but reduce aromatic stacking .
  • (1R)-1-(1,3-thiazol-5-yl)propan-1-amine: Substitutes quinoline with a thiazole ring, introducing sulfur-based electronegativity. This modification could enhance metabolic stability but alter target specificity. Molecular weight: 142.22 g/mol .

Aromatic Substituent Variations

  • 1-(4-Methylphenyl)propan-1-amine hydrochloride (CAS 1185341-34-7):
    A methyl group enhances steric bulk and lipophilicity, which may prolong half-life but reduce solubility. Molecular weight: 185.7 g/mol .

Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Features
1-(Quinolin-3-yl)propan-1-amine C₁₂H₁₄N₂ ~186.26 (estimated) Quinoline-3-yl enhances π-stacking
3-(Quinolin-7-yl)prop-2-en-1-amine C₁₂H₁₃N₂ 184.2 Unsaturated bond reduces steric hindrance
3-(Quinolin-8-yloxy)propan-1-amine C₁₂H₁₄N₂O 202.25 Ether linkage improves polarity
(1R)-1-(1,3-thiazol-5-yl)propan-1-amine C₆H₁₀N₂S 142.22 Thiazole core enhances metabolic stability

Biological Activity

1-(Quinolin-3-yl)propan-1-amine, also known as 3-(quinolin-3-yl)propan-1-amine, is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₁₂H₁₄N₂. The compound features a propan-1-amine backbone with a quinoline moiety at the 3-position, which is crucial for its biological activity. The structural characteristics influence its interaction with various biological targets.

This compound has been identified as a potential inhibitor of the B-cell lymphoma 6 protein (BCL6), which is implicated in the proliferation of certain cancers. BCL6 acts as a transcriptional repressor and is overexpressed in various malignancies, making it a critical target for therapeutic intervention. By inhibiting BCL6, this compound may disrupt cancer cell proliferation and survival pathways.

Synthesis Methods

Several synthetic routes have been reported for the preparation of this compound. These methods often focus on optimizing yield and purity while minimizing side reactions. The synthesis typically involves:

  • Formation of the Quinoline Ring : Utilizing precursors that allow for the construction of the quinoline structure.
  • Amine Coupling : Reacting the quinoline derivative with propan-1-amine to form the target compound.
  • Purification : Employing techniques such as recrystallization or chromatography to isolate the desired product.

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can effectively inhibit the growth of various cancer cell lines associated with BCL6 overexpression. For instance, one study reported an IC50 value indicating effective inhibition at low concentrations, suggesting strong potential for therapeutic use.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals variations in biological activity:

Compound NameStructure/DescriptionUnique Features
2-(Quinolin-2-yl)ethanamineEthylamine derivative of quinolineExhibits different pharmacological profiles
4-(Quinolin-4-yl)butanamineButanamine derivativePotentially more lipophilic, affecting bioavailability
3-(Pyridin-2-yl)propan-1-amineSimilar propanamine structure with pyridineMay target different biological pathways

This table highlights how modifications to the quinoline structure can significantly influence biological activity and pharmacokinetics.

Pharmacological Profile

In addition to its anticancer properties, there is emerging evidence that this compound may possess other pharmacological activities:

  • Cholinesterase Inhibition : Some studies suggest potential inhibitory effects on cholinesterases, which could be relevant for neurodegenerative conditions .
  • Antimicrobial Activity : Although not primarily studied for this purpose, related quinoline compounds have shown broad-spectrum antimicrobial properties .

Q & A

Q. What are the most reliable synthetic routes for 1-(Quinolin-3-yl)propan-1-amine, and how can reaction conditions be optimized?

The synthesis typically involves coupling quinoline derivatives with propan-1-amine precursors. A validated method includes reacting quinolin-3-amine with brominated alkyl chains (e.g., 5-bromopentanoyl chloride) under basic conditions (K₂CO₃ in acetone) to form intermediates, followed by displacement with aryl piperazines or other nucleophiles . Key parameters to optimize include temperature (reflux conditions), solvent polarity, and stoichiometric ratios. Analytical techniques like HPLC and ¹H/¹³C NMR should monitor reaction progress and purity .

Q. How can the purity and structural integrity of this compound be confirmed experimentally?

Use a combination of:

  • Chromatography : HPLC or GC-MS for purity assessment.
  • Spectroscopy : ¹H/¹³C NMR to confirm amine and quinoline moieties; IR for functional group validation.
  • Crystallography : Single-crystal X-ray diffraction (using programs like SHELXL) for absolute stereochemical determination .
  • Mass spectrometry : High-resolution MS to verify molecular weight .

Q. What are the primary biological targets or applications of this compound in medicinal chemistry?

this compound is investigated for its interaction with neurotransmitter receptors (e.g., serotonin, dopamine) and enzymes like monoamine oxidases. Its quinoline scaffold enables binding to hydrophobic pockets in proteins, making it a candidate for CNS drug development . Preliminary studies suggest potential in mood disorder research .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties or reactivity of this compound?

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) can model the compound’s electron density, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. Basis sets like 6-31G* are suitable for optimizing geometry and calculating thermochemical properties (e.g., bond dissociation energies). Pair with molecular docking to predict receptor binding affinities .

Q. What strategies resolve contradictions in spectroscopic or crystallographic data during structural characterization?

  • Multi-technique validation : Cross-reference NMR shifts with computational predictions (e.g., gauge-including atomic orbital (GIAO) method).
  • Dynamic NMR : Resolve conformational flexibility in solution.
  • Twinned data refinement : Use SHELXL’s TWIN command for challenging crystallographic datasets .
  • Paramagnetic quenching : Add shift reagents to clarify ambiguous proton environments .

Q. How does stereochemistry influence the biological activity of this compound, and how can enantiomers be selectively synthesized?

The (R)- and (S)-enantiomers may exhibit divergent receptor binding due to chiral recognition in biological systems. Asymmetric synthesis methods include:

  • Chiral auxiliaries : Use tert-butanesulfinamide for stereoselective amination.
  • Enzymatic resolution : Lipases or acylases to kinetically separate enantiomers.
  • Chiral HPLC : Prep-scale chromatography with amylose-based columns for purification .

Q. What in silico tools are effective for predicting ADMET properties of this compound?

  • SwissADME : Predicts bioavailability, blood-brain barrier permeability, and CYP450 interactions.
  • ProTox-II : Estimates toxicity endpoints (e.g., LD₅₀).
  • Molecular dynamics simulations : Assess metabolic stability via cytochrome P450 binding simulations .

Methodological Troubleshooting

Q. How to address low yields in the alkylation step during synthesis?

  • Solvent optimization : Switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity.
  • Catalysis : Add KI or phase-transfer catalysts (e.g., TBAB) for SN2 reactions.
  • Temperature control : Gradual heating to avoid side reactions (e.g., elimination) .

Q. What experimental approaches elucidate the mechanism of action in biological systems?

  • Radioligand binding assays : Quantify affinity for serotonin/dopamine receptors.
  • Knockout models : Use CRISPR-edited cell lines to identify target pathways.
  • Metabolic profiling : LC-MS/MS to track metabolite formation in hepatic microsomes .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Core modifications : Introduce substituents at quinoline C-2/C-8 or vary the amine chain length.
  • Bioisosteric replacement : Replace the quinoline with isoquinoline or indole scaffolds.
  • Pharmacophore mapping : Use Schrödinger’s Phase to identify critical interaction motifs .

Data Interpretation

Q. How to reconcile discrepancies between computational predictions and experimental binding assays?

  • Solvent effects : Implicit/explicit solvent models in docking simulations (e.g., Poisson-Boltzmann surface area).
  • Protein flexibility : Employ ensemble docking with multiple receptor conformations.
  • Free energy calculations : Use MM-GBSA to refine binding affinity estimates .

Q. What statistical methods are robust for analyzing dose-response data in preclinical studies?

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • ANOVA with post hoc tests : Compare efficacy across derivatives.
  • Principal component analysis (PCA) : Identify multivariate correlations in SAR datasets .

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